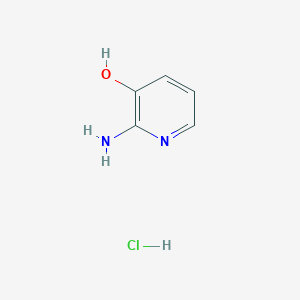

2-aminopyridin-3-ol Hydrochloride

Descripción general

Descripción

2-Aminopyridin-3-ol Hydrochloride is an organic compound with the molecular formula C5H6N2O·HCl. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless to pale yellow solid that is soluble in water and other polar solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridin-3-ol Hydrochloride typically involves the reaction of 2-aminopyridine with hydrochloric acid. One common method includes dissolving 2-aminopyridine in anhydrous methanol and adding hydrochloric acid to the solution. The mixture is then heated under reflux for several hours to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminopyridin-3-ol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different aminopyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and aminopyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Aminopyridin-3-ol Hydrochloride serves as a fundamental building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's functional groups facilitate various chemical reactions, making it an essential intermediate in synthetic pathways .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions |

| Coupling Reactions | Participates in coupling reactions for complex molecule formation |

| Coordination Chemistry | Functions as a ligand in coordination complexes |

Biological Research

Enzyme Inhibition Studies

- The compound is extensively studied for its role as an enzyme inhibitor. It interacts with various enzymes, providing insights into biochemical pathways and potential therapeutic targets. For example, it has been evaluated for its inhibitory effects on nitric oxide synthase, which is crucial in treating neurological disorders .

Case Study: Inhibition of Neuronal Nitric Oxide Synthase

- A study demonstrated that derivatives of 2-Aminopyridin-3-ol exhibited selective inhibition of human neuronal nitric oxide synthase, suggesting their potential as therapeutic agents for neurological conditions .

Pharmaceutical Applications

Intermediate in Drug Development

- This compound is crucial in synthesizing various pharmaceuticals targeting anti-inflammatory and antimicrobial activities. Its derivatives have shown promising results in preclinical studies for treating conditions like arthritis and infections .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Area | Notable Effects |

|---|---|---|

| Compound A | Anti-inflammatory | Reduced inflammation in animal models |

| Compound B | Antimicrobial | Effective against resistant bacterial strains |

Agricultural Chemistry

Development of Agrochemicals

- The compound is explored for its potential in developing agrochemicals, such as herbicides and fungicides. Its structural properties allow it to interact effectively with biological systems, enhancing the efficacy of agricultural products .

Material Science

Novel Materials Development

- Research indicates that this compound can be utilized in creating novel materials, particularly polymers. These materials exhibit enhanced properties such as thermal stability and mechanical strength, making them suitable for various industrial applications .

Analytical Chemistry

Reagent Applications

Mecanismo De Acción

The mechanism of action of 2-Aminopyridin-3-ol Hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids and proteins, affecting their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine: A precursor to 2-Aminopyridin-3-ol Hydrochloride, used in the synthesis of pharmaceuticals.

3-Aminopyridine: Another isomer with different chemical properties and applications.

4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry .

Actividad Biológica

2-Aminopyridin-3-ol hydrochloride (APH) is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aminopyridine derivative characterized by the presence of an amino group and a hydroxyl group attached to the pyridine ring. Its molecular formula is with a molecular weight of 150.57 g/mol. The compound is soluble in water and exhibits acidic properties due to the presence of the hydroxyl group.

Enzyme Interaction

APH has been studied for its role as an enzyme inhibitor. It interacts with various enzymes, potentially modulating their activity. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (hnNOS), a target for treating neurological disorders. The binding interactions of APH with hnNOS involve key residues in the enzyme's active site, enhancing selectivity over other nitric oxide synthase isoforms .

Cellular Effects

In cellular contexts, APH influences several signaling pathways. It has been observed to modulate gene expression and affect cellular metabolism. For example, it can alter the activity of signaling proteins, leading to changes in downstream effects such as metabolic fluxes within cells. Additionally, APH forms complexes with transition metals, which can further influence metalloenzyme activity.

Antimicrobial Properties

APH has demonstrated antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with essential metabolic pathways.

Anti-inflammatory Effects

The compound serves as an intermediate in synthesizing anti-inflammatory drugs. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Toxicological Profile

While exploring its biological activity, studies have also assessed the safety profile of APH. In animal models, varying doses have shown different effects; lower doses may exhibit beneficial properties, while higher doses can lead to toxicity, including potential liver damage . A no-observed-effect level (NOEL) was established at 30 mg/kg body weight/day in repeated dose studies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of APH:

- Enzyme Inhibition : A study reported that modifications to the 2-aminopyridine scaffold significantly enhanced the potency and selectivity of hnNOS inhibitors derived from APH .

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated that APH could be transformed into various colored compounds through bioconversion processes, indicating its potential for industrial applications in dye production .

- Genotoxicity Assessments : Toxicological evaluations revealed that APH exhibited mutagenic properties under certain conditions without metabolic activation but did not induce gene mutations in other assays . This duality underscores the importance of context in assessing its biological effects.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.57 g/mol |

| Solubility | Soluble in water |

| NOEL | 30 mg/kg body weight/day |

| Biological Activities | Antimicrobial, anti-inflammatory |

| Toxicity | Potential liver damage at high doses |

Future Directions

The ongoing research into this compound suggests promising avenues for developing new therapeutic agents targeting various biological pathways. Its role as a pharmacophore highlights its potential in drug design aimed at treating neurological disorders and infections.

Propiedades

IUPAC Name |

2-aminopyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGIMMIWMCWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376460 | |

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65407-94-5 | |

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.